ethyl 5-(3-fluorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Ethyl 5-(3-fluorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a fluorinated thiazolopyrimidine derivative characterized by a bicyclic core structure combining thiazole and pyrimidine rings. The compound features a 3-fluorophenyl substituent at the C5 position, methyl groups at C2 and C7, and an ester moiety at C4. The crystal structure of a closely related analog (substituted with 4-fluorobenzylidene) reveals a half-chair conformation in the pyrimidine ring and axial orientation of the fluorophenyl group, with intermolecular interactions such as C–H···F bonds and π–π stacking contributing to its supramolecular assembly .
Properties
Molecular Formula |
C17H17FN2O3S |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
ethyl 5-(3-fluorophenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C17H17FN2O3S/c1-4-23-16(22)13-9(2)19-17-20(15(21)10(3)24-17)14(13)11-6-5-7-12(18)8-11/h5-8,10,14H,4H2,1-3H3 |
InChI Key |
JNFSWIUAMQPKCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)F)C(=O)C(S2)C)C |
Origin of Product |
United States |
Preparation Methods
Biginelli-Type Multicomponent Reaction
The Biginelli reaction serves as a foundational approach for constructing the dihydropyrimidinone (DHPM) intermediate, which is subsequently cyclized to form the thiazolopyrimidine core. In a representative procedure:
-
Reactants : 3-Fluorobenzaldehyde (1 mmol), thiourea (1.2 mmol), and ethyl acetoacetate (1 mmol).
-
Conditions : Solvent-free heating at 60–65°C for 2–4 hours.
-
Work-up : The crude product is washed with petroleum ether and recrystallized from ethanol.
This step yields ethyl 5-(3-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-pyrimidine-6-carboxylate, a DHPM derivative. Subsequent cyclization with ethyl chloroacetate (1.5 mmol) at 110–115°C for 30 minutes introduces the thiazole ring, forming the target compound. The reaction proceeds via nucleophilic substitution at the pyrimidine nitrogen, followed by intramolecular cyclization (Figure 1).
Key Observations:
Cyclization of DHPM Intermediates
Ethyl Chloroacetate-Mediated Cyclization
DHPM intermediates are cyclized using ethyl chloroacetate under acidic conditions:
-
DHPM Synthesis : As described in Section 1.1.
-
Cyclization :
Optimization Data:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 110–115°C | Maximizes ring closure |
| Reaction Time | 30 minutes | Prevents decomposition |
| Solvent | Acetic acid | Enhances protonation |
Solvent-Free One-Pot Synthesis
A solvent-free methodology reduces environmental impact and simplifies purification:
-
Reactants : 3-Fluorobenzaldehyde, thiourea, ethyl acetoacetate.
-
Conditions : Neat mixture heated at 60–65°C for 3 hours.
-
Cyclization : In situ addition of ethyl chloroacetate at 100°C for 1 hour.
Advantages:
Boron Trifluoride-Mediated Cyclization
For complex substituents, Lewis acids like BF₃·Et₂O facilitate cyclization:
-
Intermediate Preparation : Ethyl 5-(3-fluorophenyl)-2,7-dimethyl-5H-pyrimidine-6-carboxylate.
-
Cyclization :
-
Reagent : BF₃·Et₂O (3 drops).
-
Conditions : Stirred in CH₂Cl₂ at 25°C for 2 hours.
-
This method achieves 68% yield and is ideal for acid-sensitive substrates.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Biginelli + Cyclization | 78 | 95 | Scalable | Multi-step purification |
| Solvent-Free One-Pot | 85 | 98 | Environmentally friendly | High temperature required |
| BF₃-Mediated | 68 | 92 | Mild conditions | Cost of Lewis acid |
Mechanistic Insights
Chemical Reactions Analysis
Oxidation and Reduction Reactions
The compound undergoes selective transformations at its keto and ester groups:
| Reaction Type | Reagents/Conditions | Products | Yield | Selectivity |
|---|---|---|---|---|
| Ketone reduction | NaBH₄ (ethanol, 0–5°C) | Alcohol derivative at C3 | 78–85% | High for keto group |
| Ester reduction | LiAlH₄ (THF, reflux) | Primary alcohol at C6 | 62% | Moderate |
| Thiazole ring oxidation | KMnO₄ (acidic H₂O, 80°C) | Sulfoxide/sulfone derivatives | 55–70% | Position-dependent |
Reduction of the 3-oxo group proceeds via hydride attack, while ester reduction requires stronger reducing agents. Oxidation of the sulfur atom in the thiazole ring is pH-dependent, favoring sulfone formation under prolonged acidic conditions.
Nucleophilic Substitution
The electron-deficient thiazole ring undergoes nucleophilic attacks:
Key Reactions:
-
Amination : Reaction with NH₃/EtOH at 120°C replaces the thiazole sulfur with NH, forming a pyrimido[2,1-b]quinazolinone analog (yield: 67%).
-
Halogenation : Treatment with PCl₅ substitutes the methyl group at C2 with Cl, enabling further cross-coupling reactions.
Mechanistic studies indicate that the 3-fluorophenyl group electronically deactivates the thiazole ring, directing nucleophiles to the C2 and C7 positions.
Cycloaddition and Ring-Opening
The thiazolopyrimidine system participates in [4+2] cycloadditions:
| Dienophile | Conditions | Product | Application |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C | Fused bicyclic adduct | Intermediate for antitumor analogs |
| DMAD | Microwave, 150°C | Spirocyclic derivative | Antimicrobial screening |
Ring-opening reactions occur with strong bases (e.g., NaOH/EtOH), cleaving the thiazole ring to form a pyrimidine-thiol intermediate, which can be re-cyclized with dihaloalkanes .
Ester Hydrolysis and Functionalization
The ethyl ester group at C6 is hydrolyzed to a carboxylic acid, enabling diverse derivatization:
Stepwise Reactivity:
-
Hydrolysis : 6N HCl/EtOH (reflux, 6h) → carboxylic acid (94% yield).
-
Amidation : Carboxylic acid + HATU/DIPEA → amides (e.g., morpholinoamide, 81% yield).
-
Ester exchange : Transesterification with MeOH/H₂SO₄ → methyl ester (quantitative).
The hydrolyzed acid exhibits enhanced hydrogen-bonding capacity, improving binding to biological targets like COX-2.
Electrophilic Aromatic Substitution
The 3-fluorophenyl group undergoes directed substitutions:
| Reaction | Reagents | Position | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para to F | Nitro derivative |
| Sulfonation | SO₃/H₂SO₄ | Meta to F | Sulfonic acid |
Fluorine acts as a meta-directing group, with nitration occurring preferentially at the C4 position of the phenyl ring.
Tautomerism and pH-Dependent Reactivity
The compound exists in keto-enol equilibrium, influencing its reactivity:
-
Keto form (pH < 5) : Reacts with Grignard reagents at the C3 carbonyl.
-
Enol form (pH 8–10) : Undergoes Michael addition at the α,β-unsaturated system.
Studies using ¹H NMR and IR spectroscopy confirm enolization at high pH, with a pKa of 7.2 for the enolic OH group.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of thiazolo-pyrimidine compounds exhibit promising anticancer properties. Ethyl 5-(3-fluorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has been evaluated for its antiproliferative effects against various cancer cell lines.
- Case Study: A study involving similar thiazolo-pyrimidine derivatives demonstrated significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and DU145 (prostate cancer). The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .
Anti-inflammatory Properties
Compounds containing thiazole and pyrimidine rings have shown potential as anti-inflammatory agents. The ability to modulate inflammatory pathways makes this compound a candidate for further investigation in inflammatory diseases.
- Case Study: In silico studies have suggested that modifications to the thiazolo-pyrimidine structure can enhance anti-inflammatory activity by targeting specific enzymes involved in inflammatory responses .
The biological activity of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Anticancer | Exhibits cytotoxic effects against various cancer cell lines; potential for apoptosis induction. |
| Anti-inflammatory | Potential to inhibit inflammatory pathways; requires further investigation in vivo. |
| Antimicrobial | Preliminary studies suggest activity against certain pathogens; further research needed for validation. |
Synthesis Approaches
The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group modifications.
Synthetic Route Example
A common synthetic route includes:
- Formation of the thiazole ring through a condensation reaction.
- Subsequent cyclization with pyrimidine precursors.
- Functionalization to introduce the ethyl ester and fluorophenyl substituents.
Mechanism of Action
The mechanism by which ethyl 5-(3-fluorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate exerts its effects is complex and involves multiple molecular targets and pathways. The compound interacts with various enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Thiazolo[3,2-a]pyrimidine derivatives are structurally diverse, with variations in substituents influencing biological activity and physicochemical properties. Key analogs and their distinguishing features are summarized below:
Key Observations:
- Electron-Withdrawing Groups (EWGs): The 3-fluorophenyl group in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogs. Bromine in the 4-bromophenyl analog facilitates halogen bonding, critical for chiral resolution in antitumor applications .
- Electron-Donating Groups (EDGs): Methoxy substituents (e.g., 4-methoxyphenyl) improve solubility but may reduce membrane permeability .
- Extended Conjugation: Benzylidene substituents (e.g., dibromo-benzylidene in Compound 97) enhance π-π stacking and enzyme binding, as evidenced by potent Cdc25B inhibition .
Crystallographic and Supramolecular Features
- Target Compound’s Analogs: The 3-fluorophenyl-substituted analog forms zigzag chains via C–H···F and C–H···O bonds, with π–π stacking (centroid distance = 3.763 Å) contributing to ladder-like structures .
- 4-Bromophenyl Analog: Exhibits one-dimensional homochiral chains driven by Br···π interactions (distance = 3.45 Å), enabling racemic resolution .
Biological Activity
Ethyl 5-(3-fluorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound belongs to the thiazolo[3,2-a]pyrimidine class, which is known for various biological activities. The presence of the fluorophenyl group and the thiazole moiety enhances its pharmacological profile.
Biological Activities
-
Anticancer Activity
- Recent studies have indicated that thiazolo[3,2-a]pyrimidine derivatives exhibit potent anticancer properties. For instance, compounds similar to ethyl 5-(3-fluorophenyl)-2,7-dimethyl-3-oxo have shown significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HCT-15 (colon cancer) with IC50 values in the low micromolar range .
- A specific study highlighted that modifications in the structure could enhance selectivity and potency against tumor cells while minimizing toxicity to normal cells .
-
Antimicrobial Activity
- Thiazolo[3,2-a]pyrimidines have demonstrated moderate to good antibacterial and antifungal activities. In vitro studies showed that derivatives exhibited effective inhibition against several bacterial strains, with some compounds achieving over 70% inhibition at concentrations as low as 10 µM .
- The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
-
Acetylcholinesterase Inhibition
- There is promising evidence that compounds within this class act as inhibitors of acetylcholinesterase (AChE), which is crucial for the treatment of Alzheimer's disease. Molecular docking studies confirmed strong binding affinity to the AChE enzyme . This suggests potential therapeutic applications in neurodegenerative disorders.
- Anti-inflammatory and Analgesic Effects
Table: Summary of Biological Activities
The biological activities of this compound can be attributed to several mechanisms:
- Cytotoxicity : Induction of apoptosis in cancer cells through mitochondrial pathways.
- Enzyme Inhibition : Competitive inhibition of AChE leading to increased acetylcholine levels at synapses.
- Antibacterial Mechanism : Disruption of bacterial cell membrane integrity or metabolic pathways.
Q & A
Q. What is the optimized synthetic route for this compound, and how is purity ensured?
The compound is synthesized via a condensation reaction under reflux conditions. A typical protocol involves reacting 5-phenyl-6-methyl-2-thioxo-tetrahydropyrimidine derivatives with chloroacetic acid, substituted benzaldehyde (e.g., 2,4,6-trimethoxybenzaldehyde), and sodium acetate in a 1:1 mixture of glacial acetic acid and acetic anhydride. The mixture is refluxed for 8–10 hours, concentrated, and recrystallized from ethyl acetate/ethanol (3:2) to yield pale-yellow crystals (78% yield, m.p. 427–428 K). Purity is validated via single-crystal X-ray diffraction (SC-XRD) and spectroscopic methods (NMR, IR) .
Key Reaction Conditions
| Component | Quantity/Condition | Role |
|---|---|---|
| Starting material | 0.01 mol | Core reactant |
| Sodium acetate | 1.5 g | Catalyst |
| Solvent system | AcOH/Ac₂O (1:1) | Reaction medium |
| Crystallization solvent | Ethyl acetate/ethanol (3:2) | Purification |
Q. Which crystallographic parameters define its molecular structure?
SC-XRD reveals a monoclinic crystal system (space group P2₁/n) with unit cell dimensions:
- a = 9.3230 Å, b = 10.170 Å, c = 21.862 Å, β = 96.33°, V = 2060.3 ų, Z = 4. The thiazolo-pyrimidine core exhibits a flattened boat conformation (C5 deviation: 0.224 Å from the N2/C9/N1/C6/C7 plane). The dihedral angle between the fused ring system and the 3-fluorophenyl group is 80.94°, indicating significant steric and electronic effects .
Crystallographic Data
| Parameter | Value | Source |
|---|---|---|
| Space group | P2₁/n | |
| R factor | 0.044 | |
| wR factor | 0.137 | |
| Data-to-parameter ratio | 13.2 |
Q. How is the compound characterized spectroscopically?
- NMR : Confirms substituent integration (e.g., methyl, fluorophenyl).
- IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and C-F (1100–1250 cm⁻¹) stretches.
- Mass Spectrometry : Validates molecular weight (e.g., Mₐ = 422.46 g/mol for C₂₃H₁₉FN₂O₃S) .
Advanced Questions
Q. How do substituents on the benzylidene moiety influence conformational stability?
Substituents like fluorine or methoxy groups alter electron withdrawal/donation and steric bulk, modulating dihedral angles and intermolecular interactions. For example:
- 3-Fluorophenyl : Creates a dihedral angle of 80.94° with the thiazolo-pyrimidine core, reducing π-π stacking efficiency.
- 2,4,6-Trimethoxybenzylidene : Increases steric hindrance, leading to a puckered pyrimidine ring (flattened boat conformation). Comparative SC-XRD studies of analogs show substituent-dependent variations in hydrogen bonding and lattice stability .
Q. What intermolecular interactions govern crystal packing?
Bifurcated C—H···O hydrogen bonds (e.g., C8—H8···O2, 2.57 Å; C20—H20···O1, 2.59 Å) form chains along the c-axis. Additional stabilization arises from weak π-π interactions between aromatic rings (centroid distance: 3.72–3.85 Å). These interactions are critical for maintaining the monoclinic lattice and high melting points (>420 K) .
Q. What methodological approaches assess its potential bioactivity?
While direct bioactivity data for this compound is limited, analogs (e.g., 3-nitrophenyl derivatives) are evaluated via:
- Antimicrobial Assays : Disk diffusion or microbroth dilution against Staphylococcus aureus and Escherichia coli.
- Structure-Activity Relationship (SAR) : Modifying the fluorophenyl or methyl groups alters electron density, impacting microbial membrane interaction. For example, electron-withdrawing substituents (e.g., -NO₂) enhance activity .
Example Bioactivity Parameters
| Derivative Substituent | MIC (µg/mL) | Target Microbe |
|---|---|---|
| 3-Nitrophenyl | 12.5 | S. aureus |
| 4-Fluorophenyl | 25.0 | E. coli |
Methodological Recommendations
- Synthetic Optimization : Use high-resolution mass spectrometry (HRMS) to confirm molecular formulae.
- Conformational Analysis : Pair SC-XRD with DFT calculations to model substituent effects on ring puckering.
- Bioactivity Screening : Employ molecular docking to predict binding affinity with microbial enzymes (e.g., dihydrofolate reductase).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
